3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, diethylamine, and prop-2-yn-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 3-chlorophenyl.
Alkylation: The chlorophenyl intermediate is then subjected to alkylation with diethylamine to introduce the diethylamino group.
Propargylation: The final step involves the addition of prop-2-yn-1-yl groups through a propargylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-bromophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium
- 3-(3-fluorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium
- 3-(3-methylphenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium
Uniqueness
3-(3-chlorophenyl)-N,N-diethyl-N-(prop-2-yn-1-yl)prop-2-yn-1-aminium is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H19ClN+ |
---|---|
Molekulargewicht |
260.78 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)prop-2-ynyl-diethyl-prop-2-ynylazanium |
InChI |
InChI=1S/C16H19ClN/c1-4-12-18(5-2,6-3)13-8-10-15-9-7-11-16(17)14-15/h1,7,9,11,14H,5-6,12-13H2,2-3H3/q+1 |
InChI-Schlüssel |
UURYMBJDOYWGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC#C)CC#CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.